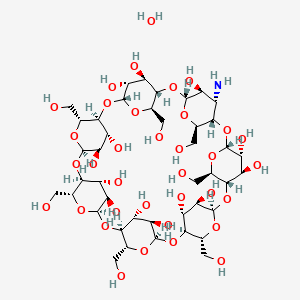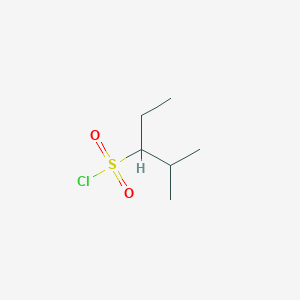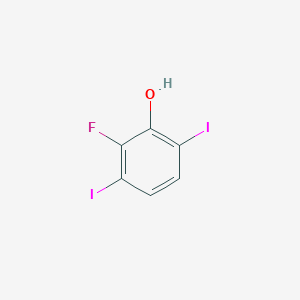
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is a modified cyclodextrin compound. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds. The modification involves the introduction of an amino group at the 3A position and the removal of a hydroxyl group, resulting in a deoxy structure. This compound is known for its ability to form inclusion complexes with various molecules, enhancing their solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate typically involves the following steps:
Starting Material: Beta-cyclodextrin is used as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups of beta-cyclodextrin are protected using a suitable protecting group to prevent unwanted reactions.
Introduction of Amino Group: The protected beta-cyclodextrin is then reacted with an amino reagent to introduce the amino group at the 3A position.
Deprotection: The protecting groups are removed to yield 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin.
Hydration: The final compound is hydrated to obtain the xhydrate form.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring consistent quality for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Substituted cyclodextrin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate has a wide range of scientific research applications:
Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the development of sensors and separation processes.
Mecanismo De Acción
The mechanism of action of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate involves the formation of inclusion complexes with guest molecules. The amino group at the 3A position enhances the binding affinity and selectivity for specific molecules. The compound can encapsulate hydrophobic molecules within its hydrophobic cavity, improving their solubility and stability. This property is particularly useful in drug delivery systems, where the compound can enhance the bioavailability of poorly soluble drugs.
Comparación Con Compuestos Similares
Similar Compounds
- 3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin
- 3A-Amino-3A-deoxy-(2AS,3AS)-gamma-cyclodextrin
Uniqueness
3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin xhydrate is unique due to its specific modification at the 3A position, which enhances its ability to form stable inclusion complexes. Compared to its alpha and gamma counterparts, the beta form has an optimal cavity size for encapsulating a wide range of guest molecules, making it more versatile in various applications.
Propiedades
Fórmula molecular |
C42H73NO35 |
|---|---|
Peso molecular |
1152.0 g/mol |
Nombre IUPAC |
(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol;hydrate |
InChI |
InChI=1S/C42H71NO34.H2O/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38;/h8-42,44-63H,1-7,43H2;1H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
Clave InChI |
NLDFVDPMANAFHD-FNZWLJLUSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O |
SMILES canónico |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,6,7-Trichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B12093909.png)



![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12093924.png)




![[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate](/img/structure/B12093957.png)

